Methoxypolyethylene glycol maleimide (MW 10000)

Bioconjugation Linker Chemistry Physicochemical Properties

1-[2-(2-Methoxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione (CAS 914224-85-4), also known as m-PEG2-Mal, is a heterobifunctional linker comprising a maleimide group for thiol-specific conjugation and a short polyethylene glycol (PEG2) spacer arm. It has a molecular weight of 199.20 g/mol and a molecular formula of C9H13NO4.

Molecular Formula C9H13NO4
Molecular Weight 199.2 g/mol
CAS No. 914224-85-4
Cat. No. B3389134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxypolyethylene glycol maleimide (MW 10000)
CAS914224-85-4
Molecular FormulaC9H13NO4
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESCOCCOCCN1C(=O)C=CC1=O
InChIInChI=1S/C9H13NO4/c1-13-6-7-14-5-4-10-8(11)2-3-9(10)12/h2-3H,4-7H2,1H3
InChIKeySXUGMTRUWIBRPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(2-Methoxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione (CAS 914224-85-4): Properties and Role as a PEG-Maleimide Linker


1-[2-(2-Methoxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione (CAS 914224-85-4), also known as m-PEG2-Mal, is a heterobifunctional linker comprising a maleimide group for thiol-specific conjugation and a short polyethylene glycol (PEG2) spacer arm [1]. It has a molecular weight of 199.20 g/mol and a molecular formula of C9H13NO4 [1]. The compound is a member of the widely used class of PEG-maleimide linkers, which are designed to enhance the solubility and biocompatibility of conjugates .

Why Substituting 1-[2-(2-Methoxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione with a Different PEG-maleimide or N-Ethylmaleimide Can Compromise Experimental Outcomes


While many compounds share the maleimide functional group, their performance in bioconjugation and solubility-critical applications is heavily influenced by the attached spacer. Simple N-alkyl maleimides like N-ethylmaleimide (NEM) are hydrophobic and can cause protein aggregation, whereas PEGylated versions confer water solubility and reduce steric hindrance [1]. Furthermore, even among PEG-maleimides, the length of the PEG chain (e.g., PEG2 vs. PEG4 or PEG6) directly impacts physicochemical properties such as hydrophilicity, molecular reach, and conjugate flexibility, making simple substitution risky without quantitative justification .

Quantitative Differentiation Evidence for 1-[2-(2-Methoxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione (m-PEG2-Mal)


Enhanced Hydrophilicity Over Non-PEGylated N-Ethylmaleimide (NEM)

The target compound exhibits significantly higher hydrophilicity than the classic thiol-reactive probe N-ethylmaleimide (NEM), as evidenced by computed XLogP3 values [1]. This class-level property, driven by the PEG2 spacer, is a key differentiator for maintaining protein solubility during conjugation reactions [2].

Bioconjugation Linker Chemistry Physicochemical Properties

Reduced Steric Hindrance Compared to Longer PEG Linkers (e.g., m-PEG4-Mal)

The target compound's short PEG2 spacer arm is specifically designed to reduce steric hindrance during conjugation, a critical factor when linking biomolecules or payloads where proximity is paramount . While longer linkers like m-PEG4-Mal (with a PEG4 chain) offer greater reach and flexibility, they can also introduce unwanted conformational dynamics or shield active sites. The PEG2 spacer provides a balance of minimal chain length and solubility enhancement, making it suitable for applications requiring close molecular contact [1].

ADC Linker PROTAC Bioconjugation

Vendor-Specified Water Solubility as a Differentiator

According to technical documentation, the target compound is specified as being soluble in water, a property directly attributed to its hydrophilic PEG2 spacer . In contrast, non-PEGylated maleimides like N-ethylmaleimide have limited water solubility (approx. 1 g/L at 20°C) and are more commonly dissolved in organic solvents like DMSO or methanol . This difference in formulation compatibility is a key consideration for experimental design in aqueous biological systems.

PEG Linker Solubility Aqueous Chemistry

Optimal Application Scenarios for 1-[2-(2-Methoxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione Based on Quantitative Evidence


Thiol-Specific Bioconjugation in Aqueous Buffers Requiring High Solubility

For experiments involving the conjugation of a maleimide-activated payload (e.g., a drug, fluorophore, or biotin) to a thiol-containing biomolecule (e.g., a cysteine residue on a protein or peptide) in a purely aqueous buffer, m-PEG2-Mal is a superior choice over non-PEGylated maleimides like N-ethylmaleimide. Its enhanced hydrophilicity (XLogP3 of -0.8 vs. -0.11 for NEM) ensures the resulting conjugate remains soluble, minimizing the risk of precipitation and aggregation that can plague reactions with hydrophobic linkers [1].

Synthesis of Compact Antibody-Drug Conjugate (ADC) or PROTAC Linkers

When designing a linker for an ADC or PROTAC where a short, rigid, and well-defined spacer is required to precisely position a payload relative to a targeting protein, m-PEG2-Mal is the appropriate building block. Its 6 rotatable bonds provide a more constrained geometry compared to longer PEG linkers like m-PEG4-Mal (estimated 16 rotatable bonds), which may be necessary for achieving optimal drug-target interaction and minimizing linker-mediated conformational flexibility [2].

Surface Functionalization of Nanoparticles for Biomedical Applications

m-PEG2-Mal can be used to introduce a thiol-reactive handle onto nanoparticle surfaces. The PEG2 spacer not only provides the necessary solubility in aqueous reaction media but also presents the reactive maleimide group in a way that is accessible to thiolated biomolecules. Its short length helps maintain a dense, close-packed functional layer, which can be advantageous for applications like biosensing or targeted drug delivery where surface crowding is a concern .

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